molecular formula C8H6N2O2S B2934784 7-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid CAS No. 2059987-21-0

7-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid

Cat. No.: B2934784
CAS No.: 2059987-21-0
M. Wt: 194.21
InChI Key: LCRHGGQKONIOLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid (CAS 2059987-21-0) is a high-value heterocyclic building block of significant interest in medicinal chemistry and life science research . This compound features a fused thienopyrimidine core structure, a privileged scaffold in drug discovery, and has a molecular formula of C 8 H 6 N 2 O 2 S and a molecular weight of 194.21 g/mol . The carboxylic acid functional group provides a versatile handle for further synthetic modification, enabling its use in the synthesis of more complex molecules through reactions such as amide coupling or esterification. Its methyl ester derivative, methyl 7-methylthieno[3,2-d]pyrimidine-4-carboxylate (CAS 2306272-06-8), is a closely related compound used in similar research applications . Researchers utilize this compound in the design and development of potential pharmacologically active agents. Thienopyrimidine derivatives are extensively studied for their diverse biological activities and are common structural components in various therapeutic areas. The compound is offered in high purity grades (NLT 97% to 98%) to ensure consistent and reliable experimental results . Handling and Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals . Safety information indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Researchers should consult the Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols, including the use of suitable protective clothing and ensuring adequate ventilation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methylthieno[3,2-d]pyrimidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c1-4-2-13-7-5(4)9-3-10-6(7)8(11)12/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCRHGGQKONIOLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1N=CN=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid typically involves the construction of the thieno-pyrimidine core followed by functionalization at specific positions. One common method includes the Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines . This method provides moderate to high yields (63-71%) and involves the use of carbon monoxide as a reagent.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scalable versions of the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 7-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrimidine ring.

    Oxidation and Reduction: The sulfur atom in the thieno ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Coupling Reactions: The carboxylic acid group can be activated and coupled with amines or alcohols to form amides or esters.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Coupling Reactions: Carbodiimides like N,N’-dicyclohexylcarbodiimide (DCC) or EDCI in the presence of catalysts like N-hydroxysuccinimide (NHS).

Major Products:

    Amides and Esters: Formed from coupling reactions with amines and alcohols.

    Sulfoxides and Sulfones: Resulting from oxidation reactions.

Scientific Research Applications

7-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid largely depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the thieno-pyrimidine core allows it to mimic natural substrates or inhibitors, thereby affecting biochemical pathways. For instance, it may inhibit bacterial enzymes, leading to antimicrobial effects .

Comparison with Similar Compounds

Thieno[2,3-d]pyrimidine-4-carboxylic Acid Derivatives

  • Structure: The thieno[2,3-d]pyrimidine scaffold differs in the fusion position of the thiophene and pyrimidine rings compared to the [3,2-d] isomer.
  • Activity: Pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid exhibit broad-spectrum antimicrobial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 1–16 µg/mL .
  • Synthesis: These derivatives are synthesized via coupling reactions between 2- or 4-aminopyridine and the carboxylic acid group .

1-(7-Methylthieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic Acid

  • Structure : Incorporates a piperidine ring at position 4 instead of a carboxylic acid.
  • Properties : Molecular weight 277.35 g/mol (C13H15N3O2S), with enhanced lipophilicity due to the piperidine substituent .

Pyrimidine-4-carboxylic Acid

  • Structure : Lacks the fused thiophene ring, simplifying the scaffold to a pyrimidine core.
  • Crystallography : Forms planar molecular sheets stabilized by hydrogen bonds (2.658 Å) between carboxylate O and pyrimidine N atoms .
  • Bioactivity: Less potent than thieno-pyrimidine derivatives due to reduced membrane permeability.

Functional Group Modifications

Amide Derivatives

  • Example: Pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid show >90% bacterial growth inhibition at 10 µM in vitro, attributed to interactions with microbial DNA gyrase .
  • Comparison: 7-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid’s amides are understudied but predicted to exhibit similar or enhanced activity due to the methyl group’s electron-donating effects.

Metal Complexes

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) logP<sup>a</sup> Solubility (mg/mL) Bioactivity Summary
This compound 271.34 1.8 0.5 (pH 7.4) Under investigation
Thieno[2,3-d]pyrimidine-4-carboxylic acid amide ~280–300 2.5–3.0 <0.1 MIC: 1–16 µg/mL (antimicrobial)
Pyrimidine-4-carboxylic acid 140.10 -0.3 12.0 No significant activity reported

<sup>a</sup> Predicted using ChemAxon software.

Key Research Findings

Positional Isomerism: The [3,2-d] fusion in 7-methylthieno-pyrimidine confers greater metabolic stability than [2,3-d] isomers due to reduced ring strain .

Carboxylic Acid vs. Amides: Amidation of the 4-carboxylic acid group improves cell permeability and target engagement, as demonstrated in thieno[2,3-d]pyrimidine derivatives .

Methyl Substitution: The 7-methyl group enhances lipophilicity (logP +0.5 vs.

Biological Activity

7-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant data and research findings.

Target Receptors

The primary targets of this compound include:

  • Vascular Endothelial Growth Factor (VEGF)
  • Kinase Insert Domain-containing Receptor (KDR)
  • Platelet-Derived Growth Factor (PDGF) Receptor

The compound inhibits the activity of these receptors, disrupting normal cellular functions and affecting various signal transduction pathways associated with cancer metastasis and drug resistance.

Biochemical Interactions

This compound interacts with numerous enzymes and proteins, influencing their activity. Key biochemical properties include:

  • Inhibition of Protein Kinases : The compound has been shown to inhibit specific protein kinases, which are crucial for various cellular processes.
  • Cellular Effects : It modulates cell signaling pathways, gene expression, and cellular metabolism, leading to significant effects on different cell types .

Structure-Activity Relationship (SAR)

Research has demonstrated the importance of structural modifications in enhancing the biological activity of thieno[3,2-d]pyrimidine derivatives. The following table summarizes findings from SAR studies:

CompoundR GroupIC50 (μM)Notes
1Cyclopropylmethylamide0.072Most potent compound identified
2Morpholine0.14Less effective due to steric hindrance
3Dimethylamine0.045Significant potency increase observed
4Pyrrolidine0.024Highest potency among analogues

These findings suggest that specific substitutions can dramatically enhance the pharmacological properties of the compound .

Case Studies

Several studies have evaluated the anti-proliferative effects of this compound on various cancer cell lines:

  • MCF-7 and MDA-MB-231 Cells : The compound exhibited significant anti-proliferative activity against these breast cancer cell lines. In particular, it demonstrated an IC50 value of approximately 13.42 μg/mL for MCF-7 cells, indicating its potential as a therapeutic agent in breast cancer treatment .
  • Mechanism of Action : The anti-tumor effects were attributed to cell cycle arrest at different stages depending on the cell line; MDA-MB-231 cells showed G2 phase arrest while MCF-7 cells exhibited G1 phase arrest. This differential effect highlights the compound's selective action based on cellular context .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests high intestinal absorption and favorable drug-likeness properties. Its structural similarities to purines may contribute to its ADME (Absorption, Distribution, Metabolism, Excretion) characteristics, making it a candidate for further development in clinical settings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.